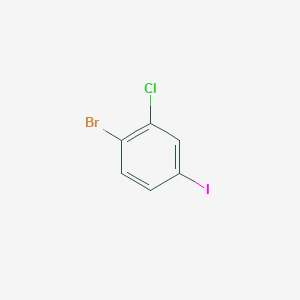

1-Bromo-2-chloro-4-iodobenzene

CAS No.: 535934-25-9

Cat. No.: VC1992624

Molecular Formula: C6H3BrClI

Molecular Weight: 317.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 535934-25-9 |

|---|---|

| Molecular Formula | C6H3BrClI |

| Molecular Weight | 317.35 g/mol |

| IUPAC Name | 1-bromo-2-chloro-4-iodobenzene |

| Standard InChI | InChI=1S/C6H3BrClI/c7-5-2-1-4(9)3-6(5)8/h1-3H |

| Standard InChI Key | GAQKEAQMVDKCAF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1I)Cl)Br |

| Canonical SMILES | C1=CC(=C(C=C1I)Cl)Br |

Introduction

Chemical Identity and Structure

1-Bromo-2-chloro-4-iodobenzene features a benzene ring substituted with bromine at position 1, chlorine at position 2, and iodine at position 4. This tri-halogenated structure gives the compound unique chemical properties and reactivity patterns.

| Property | Value |

|---|---|

| IUPAC Name | 1-Bromo-2-chloro-4-iodobenzene |

| CAS Number | 535934-25-9 |

| Molecular Formula | C₆H₃BrClI |

| Molecular Weight | 317.349 g/mol |

| Exact Mass | 315.815125 |

| Synonyms | 4-Bromo-3-chloroiodobenzene |

| European Community (EC) Number | 674-854-3 |

The compound exhibits a planar benzene ring with three halogen atoms positioned in a specific orientation that influences its reactivity, with the carbon-halogen bonds existing at specific angles relative to the aromatic plane .

Physical Properties

The physical characteristics of 1-bromo-2-chloro-4-iodobenzene are critical for handling, storage, and application in various chemical processes. These properties also provide insights into the compound's behavior under different conditions.

| Property | Value |

|---|---|

| Physical State | White to light yellow powder, crystalline solid |

| Density | 2.3±0.1 g/cm³ |

| Melting Point | 38.0-48.0°C |

| Boiling Point | 284.5±20.0°C at 760 mmHg |

| Flash Point | 125.9±21.8°C |

| LogP | 4.00 |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C |

| Refractive Index | 1.663 |

| Solubility | Limited solubility in water; soluble in organic solvents |

The compound exists as a white to light yellow crystalline solid at room temperature with a relatively low melting point, indicating its potential ease of handling in laboratory settings .

Spectroscopic Properties

Spectroscopic data is essential for structure confirmation and purity assessment of 1-bromo-2-chloro-4-iodobenzene. While specific NMR data for this exact compound is limited in the available sources, patterns can be inferred from similar trihalogenated benzenes.

The aromatic protons in 1-bromo-2-chloro-4-iodobenzene would typically appear in the downfield region (δ 7.0-8.0 ppm) of an ¹H NMR spectrum, with specific splitting patterns determined by their relative positions. The presence of three electron-withdrawing halogen substituents would generally cause significant deshielding of these protons compared to unsubstituted benzene .

Infrared spectroscopy would reveal characteristic C-Br, C-Cl, and C-I stretching vibrations, along with aromatic C=C stretching bands typical of substituted benzenes.

Synthesis Methods

Direct Halogenation Approaches

While the search results don't provide a direct synthesis method for 1-bromo-2-chloro-4-iodobenzene specifically, we can infer potential synthetic routes based on information about related compounds. One approach likely involves sequential halogenation of appropriately substituted anilines, with the final halogen (typically iodine) introduced via diazotization followed by iodination .

Related Synthetic Procedures

A patent describes the synthesis of a similar compound, 1-bromo-2-chloro-4-fluoro-2-iodobenzene, which involves:

-

Dissolving 1-bromo-2-chloro-4-fluorobenzene in an organic solvent (such as 2-methyltetrahydrofuran)

-

Cooling to -78°C and adding a base (lithium diisopropylamide)

-

Adding iodine and heating to 20-30°C to complete the reaction

This method achieves high yields (75-85%) and could be adapted for the synthesis of 1-bromo-2-chloro-4-iodobenzene by starting with the appropriate halogenated precursor .

Chemical Reactivity

The differential reactivity of the three halogens in 1-bromo-2-chloro-4-iodobenzene provides unique opportunities for selective chemical transformations. Generally, the reactivity of aryl halides in nucleophilic substitution and metal-catalyzed coupling reactions follows the order: I > Br > Cl.

Selective Coupling Reactions

In metal-catalyzed coupling reactions such as Suzuki, Sonogashira, or Heck reactions, the iodine is most reactive and can be selectively substituted while preserving the bromine and chlorine functionalities. This selective reactivity makes 1-bromo-2-chloro-4-iodobenzene particularly valuable in multi-step syntheses where sequential coupling reactions are required .

Metallation Reactions

Halogen-metal exchange reactions with organolithium or Grignard reagents typically occur preferentially at the iodine position, allowing for regioselective functionalization.

Applications in Research and Industry

Organic Synthesis

1-Bromo-2-chloro-4-iodobenzene serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules requiring specific substitution patterns. The compound's differential halogen reactivity allows for selective functionalization through sequential coupling reactions.

Materials Science

The compound is likely used in the development of advanced materials, particularly in the synthesis of organic luminescent compounds. A related compound, 1-bromo-2-chloro-4-fluoro-2-iodobenzene, is described as a key intermediate in the synthesis of organic luminescent compounds, suggesting similar applications for 1-bromo-2-chloro-4-iodobenzene .

Pharmaceutical Research

Trihalogenated benzenes like 1-bromo-2-chloro-4-iodobenzene are valuable intermediates in pharmaceutical research, serving as scaffolds for the development of biologically active compounds. The ability to selectively functionalize different positions makes it useful in drug discovery programs where structural diversity is required.

| Classification | Details |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |

| Precautionary Statements | P264: Wash skin thoroughly after handling P280: Wear protective gloves/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing P332+P313: If skin irritation occurs: Get medical advice/attention P337+P313: If eye irritation persists: Get medical advice/attention |

| Supplier | Catalog Number | Purity | Package Sizes |

|---|---|---|---|

| TCI America | B5742 | >98.0% (GC) | 1g, 5g |

| ChemScene | CS-W005077 | 98% | Various |

| GlpBio | GD04648 | High purity | Various |

| VWR | TCB5742 | ≥98.0% (GC) | 1g, 5g |

| Aladdin Scientific | ALA-B185063 | min 98% | 100g |

The compound is typically stored and shipped at room temperature, although certain suppliers may recommend specific storage conditions to maintain quality .

Comparison with Related Compounds

Understanding the relationships between 1-bromo-2-chloro-4-iodobenzene and structurally similar compounds provides valuable context for its chemical behavior and applications.

| Compound | CAS Number | Key Differences | Notable Properties |

|---|---|---|---|

| 1-Bromo-4-iodobenzene | Not specified | Lacks chlorine substituent | Simpler structure, different melting point (91°C) |

| 4-Bromo-2-chloro-1-iodobenzene | 31928-47-9 | Different positional isomer | Similar reactivity profile but different spatial arrangement |

| 1-Bromo-2-chloro-4-fluoro-2-iodobenzene | Not specified | Contains fluorine instead of iodine at position 4 | Used as key intermediate in organic luminescent compounds |

| 1-Bromo-2-iodobenzene | 583-55-1 | Lacks chlorine substituent | Lower melting point (9-10°C), different reactivity pattern |

The comparison demonstrates how subtle changes in halogen substitution patterns can significantly affect physical properties and chemical reactivity of these compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume